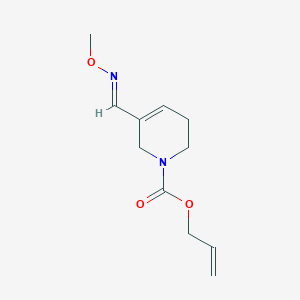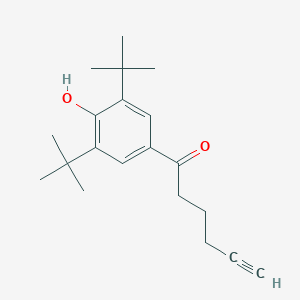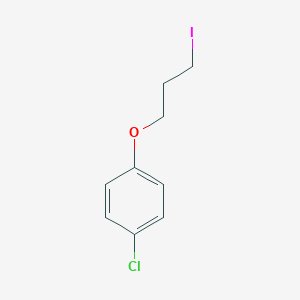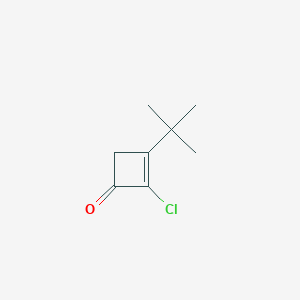
3-Tert-butyl-2-chlorocyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in organic synthesis and as a starting material for the synthesis of biologically active compounds. In
Aplicaciones Científicas De Investigación
3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. In addition, 3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been used in the development of new synthetic methodologies, such as the synthesis of cyclobutene-fused heterocycles.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols to form adducts. This reactivity has been exploited in the development of new synthetic methodologies and in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, potentially leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one in lab experiments is its reactivity as a Michael acceptor, which allows for the formation of adducts with a variety of nucleophiles. However, one limitation is its potential toxicity, as it has been shown to be a potent inhibitor of acetylcholinesterase.
Direcciones Futuras
There are several future directions for research on 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the synthesis of biologically active compounds using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one as a key intermediate. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-tert-butylcyclobutene with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one with a yield of up to 80%.
Propiedades
Número CAS |
112381-38-1 |
|---|---|
Nombre del producto |
3-Tert-butyl-2-chlorocyclobut-2-en-1-one |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
3-tert-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3 |
Clave InChI |
SMOFVWFTFPWDHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
SMILES canónico |
CC(C)(C)C1=C(C(=O)C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



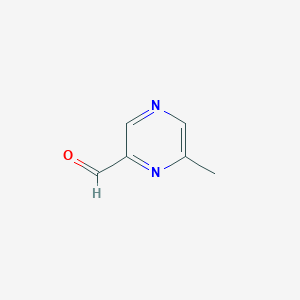
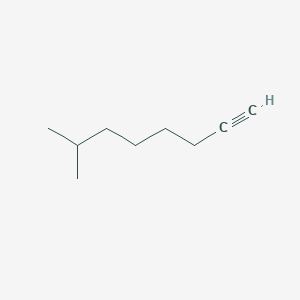
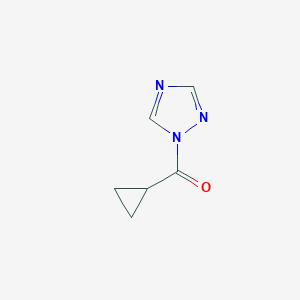
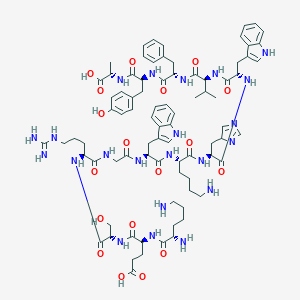
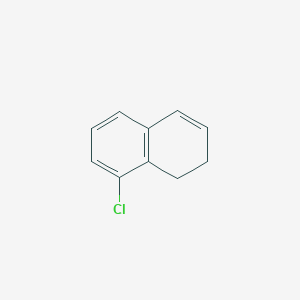
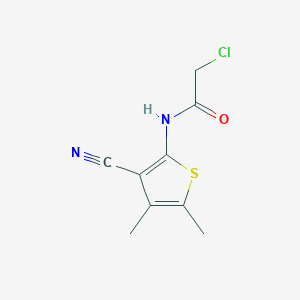
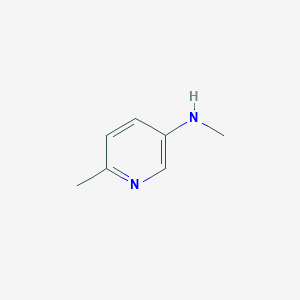
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
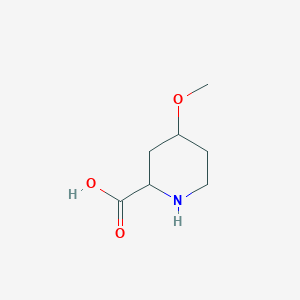
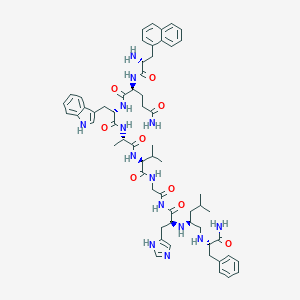
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
